1-(2-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
Description
1-(2-Chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea is a synthetic urea derivative featuring a 2-chlorophenyl group and a tetrazole-containing benzyl moiety. The compound combines a urea backbone with a tetrazole ring, a structural motif known for its metabolic stability and hydrogen-bonding capacity, which is critical in drug design. The 2-chlorophenyl group may enhance lipophilicity and influence steric interactions compared to para-substituted analogs, while the tetrazole ring could contribute to binding interactions in biological targets .
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6O/c16-12-8-4-5-9-13(12)18-15(23)17-10-14-19-20-21-22(14)11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCIYLZNTWNWBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea is a novel synthetic molecule that has garnered attention for its potential biological activities. This paper examines its pharmacological properties, particularly its antibacterial, antifungal, and enzyme inhibition capabilities. Various studies have explored the interactions of this compound with biological systems, providing insights into its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 335.79 g/mol. The structure features a chlorophenyl group and a tetrazole moiety, which are known to contribute to biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 335.79 g/mol |
| Melting Point | Not available |
| Solubility | Not specified |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to tetrazole derivatives. For instance, derivatives similar to This compound demonstrated significant inhibitory effects against various bacterial strains:
- Staphylococcus aureus
- Escherichia coli
- Salmonella typhi
In vitro assays indicated that these compounds exhibit minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL against standard bacterial strains . This suggests that the tetrazole moiety enhances the antibacterial activity of the urea derivative.
Antifungal Activity
The compound's antifungal potential has also been explored. Similar tetrazole-containing compounds showed promising results against fungal strains such as Candida albicans and Aspergillus niger. The antifungal activity was assessed using standard protocols, revealing effective inhibition at concentrations comparable to established antifungal agents .
Enzyme Inhibition
One of the notable pharmacological activities of This compound is its ability to inhibit specific enzymes:
- Acetylcholinesterase (AChE) : Compounds in this class have shown strong inhibition against AChE with IC50 values significantly lower than standard inhibitors.
- Urease : The compound exhibited potent urease inhibition with IC50 values ranging from 1.13 to 6.28 µM across various studies .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of tetrazole derivatives, This compound was tested against clinical isolates. The results indicated that it was effective against resistant strains of S. aureus, demonstrating an MIC of 8 µg/mL .
Study 2: Enzyme Inhibition Profile
Another research focused on the enzyme inhibition profile of tetrazole derivatives found that this compound effectively inhibited urease and AChE. The study reported IC50 values comparable to or better than existing treatments .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aryl-Urea Moiety
A. 1-(4-Fluorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea (BC06688)
- Structure : Differs by the substitution of the 2-chlorophenyl group with a 4-fluorophenyl group.
- Molecular Formula : C₁₅H₁₃FN₆O (vs. C₁₅H₁₂ClN₆O for the target compound).
- Molecular Weight : 312.30 g/mol (vs. ~327.74 g/mol for the target, accounting for Cl vs. F).
- Key Data : Priced at $8–$10 per gram (research-grade), indicating commercial availability for pharmacological studies .
B. 1-(3-Chloro-4-fluorophenyl)-3-[4-(4-((4-(2-(2-(5-((3-chlorobenzyl)oxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl]urea (Compound 2k)
- Structure : Incorporates a thiazolyl-piperazine extension and additional aromatic groups.
- Molecular Weight : 762.2 g/mol (ESI-MS).
- Physicochemical Data : Melting point 194–195°C; elemental analysis (C: 58.25%, H: 4.45%, N: 12.92%) aligns with calculated values .
- Significance : The piperazine-thiazole moiety may enhance solubility or target affinity compared to simpler urea-tetrazole analogs.
Tetrazole-Urea Derivatives with Trifluoromethyl Groups
- Representative Compounds : 1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(trifluoromethyl)phenyl urea derivatives ().
- Key Features :
- Comparison : The trifluoromethyl group increases electronegativity and may improve membrane permeability relative to chloro/fluoro-substituted analogs.
Enzyme-Targeting Urea Derivatives
A. AVE#21 (1-(2-Chloro-4-fluorobenzoyl)-3-(5-hydroxy-2-methoxy-phenyl)urea)
Structural and Functional Analysis
Table 1: Comparative Data for Key Analogs
Key Observations:
Substituent Effects: Chloro vs. Tetrazole vs. Thiazole/Piperazine: Compound 2k’s extended structure demonstrates how heterocyclic additions modulate molecular weight and complexity, possibly enhancing target selectivity .
Biological Relevance :
- Urea-tetrazole hybrids (e.g., BC06688) are favored in drug discovery for their balanced lipophilicity and hydrogen-bonding capacity.
- Enzyme inhibitors like AVE#21 underscore the urea scaffold’s adaptability in allosteric modulation .
Q & A
Q. What are the key considerations for synthesizing 1-(2-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea?
The synthesis typically involves multi-step routes, including nucleophilic substitution of the chloro group and coupling of the tetrazole moiety. Critical parameters include:
- Catalysts : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl groups).
- Reaction conditions : Anhydrous solvents (e.g., DMF or THF) and controlled temperatures (60–80°C) to prevent side reactions.
- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
A combination of NMR (¹H/¹³C for structural elucidation), HRMS (exact mass confirmation), and IR (functional group identification, e.g., urea C=O stretch at ~1650 cm⁻¹) is recommended. For example:
- ¹H NMR : Peaks near δ 7.2–8.1 ppm indicate aromatic protons from the chlorophenyl and tetrazole-phenyl groups.
- MS/MS fragmentation : Cleavage of the urea bond (m/z ~120–150) and tetrazole-methyl group (m/z ~160–180) provides structural confirmation .
Q. How can researchers ensure purity and stability during storage?
- Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).
- Stability : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation and hydrolysis of the urea/tetrazole moieties .
Advanced Research Questions
Q. What strategies are used to study structure-activity relationships (SAR) for this compound?
- Analog synthesis : Modify substituents on the chlorophenyl (e.g., electron-withdrawing groups) or tetrazole-methyl linker (e.g., alkyl vs. aryl substitutions).
- Biological assays : Test against target enzymes (e.g., viral proteases) using fluorescence-based activity assays. For example, highlights urea derivatives as SARS-CoV-2 Mpro inhibitors .
Q. How can molecular docking and dynamics resolve mechanistic ambiguities?
- Docking : Use AutoDock Vina to model interactions between the urea carbonyl and protease active sites (e.g., SARS-CoV-2 Mpro His41/Cys145).
- MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories to validate binding poses .
Q. What challenges arise in crystallographic analysis, and how are they addressed?
- Crystal growth : Slow vapor diffusion (e.g., ether into DCM solution) to obtain diffraction-quality crystals.
- Refinement : SHELXL is preferred for small-molecule refinement; twin detection and high-resolution data (≤1.0 Å) improve accuracy. notes SHELXL’s robustness for handling twinned data .
Q. How can spectral data contradictions (e.g., NMR vs. computational predictions) be reconciled?
- DFT calculations (Gaussian) : Optimize geometry at B3LYP/6-31G(d) level and simulate NMR shifts for comparison.
- Experimental validation : Variable-temperature NMR to assess conformational flexibility (e.g., urea rotamers) .
Q. What advanced assays evaluate biological activity in complex matrices?
- Cellular uptake studies : LC-MS/MS quantification in cell lysates after incubation (e.g., HEK293 cells).
- Target engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to intracellular targets .
Q. How do researchers optimize synthetic yields for scale-up?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
